An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for 3-Chloro-2-fluorobenzamide. This document is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound as a building block in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides logical, experimentally-grounded protocols.
Core Chemical Properties and Structure
3-Chloro-2-fluorobenzamide is a halogenated aromatic amide. The presence of both chlorine and fluorine atoms on the benzene ring, ortho and meta to the amide functionality, imparts unique electronic properties that make it an attractive scaffold for further chemical modification. The amide group itself provides a key site for hydrogen bonding and potential interactions with biological targets.
Structural Information
The structural identity of 3-Chloro-2-fluorobenzamide is well-defined through various chemical identifiers.
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2D Structure: (A 2D chemical structure image would be placed here in a full whitepaper)
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3D Conformer: (A 3D chemical structure image would be placed here in a full whitepaper)
Physicochemical Data Summary
Quantitative physicochemical data for 3-Chloro-2-fluorobenzamide is not extensively reported. The following table summarizes key computed and known properties. For context, experimental values for structurally related compounds are provided where direct data is unavailable.
| Property | Value | Source / Notes |
| Molecular Weight | 173.57 g/mol | [1][3] |
| InChI | InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | [1] |
| InChIKey | KGTCFPJGIYHDRZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1)Cl)F)C(=O)N | PubChem CID 517842[2] |
| Melting Point (°C) | Data not available | For comparison: 3-Fluorobenzamide: 129-132 °C; 3-Chlorobenzamide: 133-137 °C.[4] A similar range is expected. |
| Boiling Point (°C) | Data not available | For comparison: 3-Chloro-2-fluorobenzaldehyde boils at 214 °C.[5] The benzamide derivative is expected to have a significantly higher boiling point. |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Low solubility in water is predicted. |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of 3-Chloro-2-fluorobenzamide are not explicitly published. However, based on standard organic synthesis methodologies for benzamides, a reliable two-step protocol starting from 3-chloro-2-fluorobenzoic acid can be proposed.
Proposed Synthesis of 3-Chloro-2-fluorobenzamide
This protocol involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by amination.
Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[6]
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Materials and Reagents:
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3-Chloro-2-fluorobenzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Anhydrous toluene or dichloromethane (DCM) as solvent
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Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid in anhydrous toluene.
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood with appropriate gas scrubbing.
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Heat the reaction mixture to reflux (approx. 80-110°C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the mixture becomes a clear solution.
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Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester and the absence of the starting acid.
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Once complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is often used directly in the next step without further purification.
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Step 2: Synthesis of 3-Chloro-2-fluorobenzamide
This procedure is a standard amination of an acyl chloride.[7]
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Materials and Reagents:
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Crude 3-chloro-2-fluorobenzoyl chloride (from Step 1, 1.0 eq)
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Concentrated aqueous ammonium hydroxide (NH₄OH, 5.0 - 10.0 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Deionized water
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Procedure:
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Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in DCM in a flask and cool the solution to 0-5°C using an ice bath.
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In a separate beaker, cool the concentrated aqueous ammonium hydroxide in an ice bath.
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While stirring vigorously, slowly add the cold ammonium hydroxide solution to the acyl chloride solution. Maintain the temperature below 10°C during the addition. A white precipitate will form immediately.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction by TLC to confirm the disappearance of the acyl chloride.
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Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.
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Dry the crude product under vacuum.
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Purify the crude 3-Chloro-2-fluorobenzamide by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure crystalline solid.
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Characterization Methods
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Thin-Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the final product. Expected ¹H NMR signals would include multiplets in the aromatic region and a broad singlet for the -NH₂ protons.
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Infrared (IR) Spectroscopy: The NIST WebBook indicates that an IR spectrum is available for this compound.[1] Key stretches would include N-H stretching for the primary amide (approx. 3100-3500 cm⁻¹), a strong C=O stretch (approx. 1650-1680 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.
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Mass Spectrometry (MS): The NIST WebBook also notes the availability of a mass spectrum.[8] The analysis would confirm the molecular weight, with the mass spectrum showing a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Significance and Applications
While no specific biological activity has been documented for 3-Chloro-2-fluorobenzamide itself, its structural motifs are present in molecules with known pharmacological relevance. This suggests its potential as a valuable intermediate for drug discovery.
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As a Precursor for Kinase Inhibitors: The closely related 3-chloro-2-fluorobenzoic acid is utilized as a building block for potent Aurora A kinase inhibitors.[9] This suggests that 3-Chloro-2-fluorobenzamide could be a key precursor for developing novel kinase inhibitors, which are a critical class of anticancer agents.
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In Antimicrobial Drug Development: Many benzamide derivatives and compounds containing a chloro-azetidinone core (which can be synthesized from related starting materials) have demonstrated antibacterial activity.[10] The unique electronic nature of the dichlorinated ring in 3-Chloro-2-fluorobenzamide could be explored for the synthesis of new antimicrobial candidates.
Workflow and Logic Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the proposed experimental workflow for the preparation and purification of 3-Chloro-2-fluorobenzamide.
Caption: Proposed workflow for the synthesis and purification of 3-Chloro-2-fluorobenzamide.
Logical Relationship of Precursors
The diagram below outlines the logical relationship between the starting material and key intermediates in the proposed synthesis.
Caption: Logical flow from starting material to the final product in the proposed synthesis.
References
- 1. 3-Chloro-2-fluorobenzamide [webbook.nist.gov]
- 2. 3-Chloro-2-fluorobenzamide | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. webbook.nist.gov [webbook.nist.gov]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
